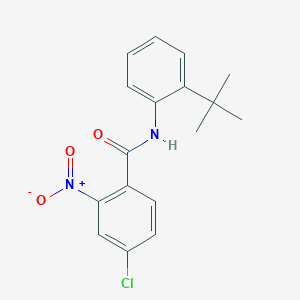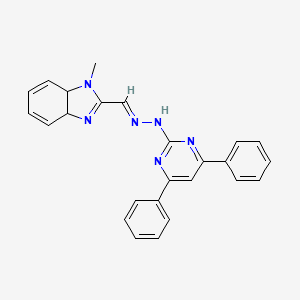![molecular formula C14H17NO3 B5693410 methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
methyl 4-[(cyclopentylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that produce isomeric products with distinct molecular structures and properties. For example, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate, a compound with potential as a precursor in the synthesis of Schiff base derivatives, demonstrate the intricacies involved in synthesizing benzylamino benzoate derivatives. This compound was characterized using various analytical techniques, highlighting the importance of synthesis routes in determining the final compound's characteristics (Mohamad, Hassan, & Yusoff, 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 4-[(cyclopentylcarbonyl)amino]benzoate, such as N-Cyclohexyl-4-(methoxycarbonyl)benzamide, reveals how molecules crystallize with independent molecules in the asymmetric unit, showing differences in ring orientations. These structures are typically analyzed using X-ray diffraction techniques, providing insights into the molecular geometry, electron distribution, and potential intermolecular interactions (Jones & Kuś, 2004).
Chemical Reactions and Properties
Chemical properties of benzoyl benzoate derivatives can be understood through studies on their synthesis, reactivity, and potential as precursors for further chemical transformations. For instance, the preparation of methyl 4-(4-aminostyryl) benzoate and its characterization suggest its suitability as a precursor for the formation of Schiff base derivatives, indicating its reactivity towards nucleophilic addition and the potential for forming complex heterocyclic structures (Mohamad, Hassan, & Yusoff, 2017).
Mechanism of Action
properties
IUPAC Name |
methyl 4-(cyclopentanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)11-6-8-12(9-7-11)15-13(16)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSMYADANMURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(cyclopentylcarbonyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)





![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)